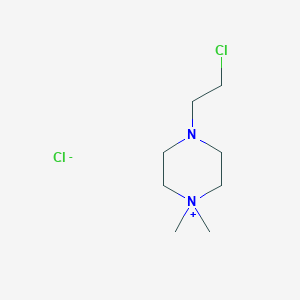
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a piperazine ring substituted with a 2-chloroethyl group and two methyl groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride typically involves the reaction of 1,1-dimethylpiperazine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and distillation, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by various nucleophiles, such as amines, thiols, and alcohols, under mild conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in cancer therapy as an alkylating agent that can interfere with DNA replication in cancer cells.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl group can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This property makes it a potential candidate for use in cancer therapy, where it can target rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloroethyl)morpholine: Similar in structure but contains a morpholine ring instead of a piperazine ring.
Bis(2-chloroethyl)amine: Contains two chloroethyl groups attached to an amine nitrogen.
Nitrogen Mustard: A well-known alkylating agent used in chemotherapy.
Uniqueness
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with biological molecules and its potential use as an alkylating agent in cancer therapy highlight its significance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H18Cl2N2 |
|---|---|
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
4-(2-chloroethyl)-1,1-dimethylpiperazin-1-ium;chloride |
InChI |
InChI=1S/C8H18ClN2.ClH/c1-11(2)7-5-10(4-3-9)6-8-11;/h3-8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
CHMXVLFZEFVCTC-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCN(CC1)CCCl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)
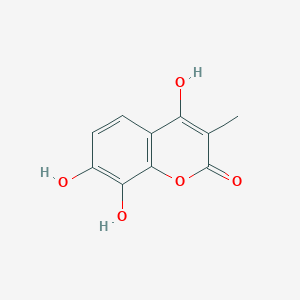


![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
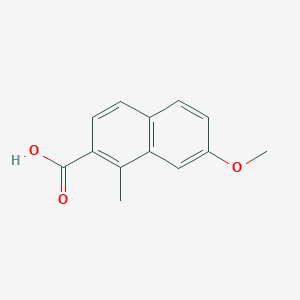
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
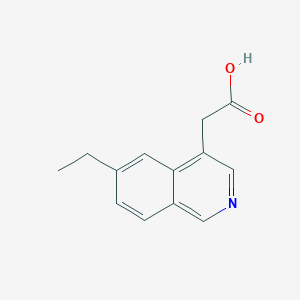
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)

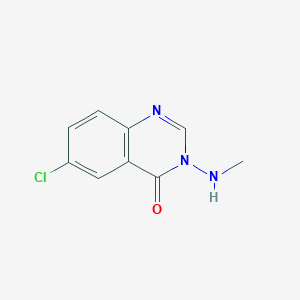
![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
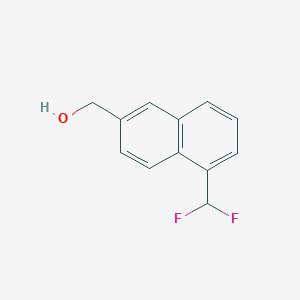
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
